An In-Depth Technical Guide to the Synthesis and Properties of 5-Norbornene-2-carboxaldehyde
An In-Depth Technical Guide to the Synthesis and Properties of 5-Norbornene-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Norbornene-2-carboxaldehyde, a versatile bicyclic aldehyde with significant applications in organic synthesis and medicinal chemistry. This document details its synthesis, chemical and physical properties, spectroscopic data, and its emerging role in the development of novel therapeutic agents.
Chemical and Physical Properties
5-Norbornene-2-carboxaldehyde is a colorless to pale yellow liquid. It is a bicyclic organic compound featuring a norbornene ring system with a carboxaldehyde functional group. This strained bicyclic structure imparts notable reactivity, making it a valuable intermediate in chemical synthesis.
Table 1: Physical and Chemical Properties of 5-Norbornene-2-carboxaldehyde
| Property | Value | Reference |
| CAS Number | 5453-80-5 | |
| Molecular Formula | C₈H₁₀O | |
| Molecular Weight | 122.16 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 67-70 °C at 12 mmHg | |
| Density | 1.03 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.490 | |
| Flash Point | 50.6 °C (123.1 °F) | |
| Solubility | Insoluble in water |
Spectroscopic Data
The structural elucidation of 5-Norbornene-2-carboxaldehyde is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for 5-Norbornene-2-carboxaldehyde
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | Peaks corresponding to aldehydic, olefinic, bridgehead, and bridge protons are observed. The exact shifts can vary between the endo and exo isomers. | |
| ¹³C NMR (CDCl₃) | Signals for the carbonyl carbon, olefinic carbons, and various aliphatic carbons in the bicyclic system are present. | |
| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the aldehyde (around 1720 cm⁻¹) and the C=C stretch of the norbornene ring are key features. | |
| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns. |
Synthesis of 5-Norbornene-2-carboxaldehyde
The primary and most common method for synthesizing 5-Norbornene-2-carboxaldehyde is the Diels-Alder reaction. An alternative route involves the oxidation of the corresponding alcohol.
Diels-Alder Reaction of Cyclopentadiene (B3395910) and Acrolein
This [4+2] cycloaddition reaction provides a direct route to the norbornene scaffold. The reaction typically yields a mixture of endo and exo isomers, with the endo isomer being the kinetically favored product.
Caption: Diels-Alder synthesis of 5-Norbornene-2-carboxaldehyde.
1. Preparation of Cyclopentadiene:
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Cyclopentadiene is generated fresh by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene.
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Dicyclopentadiene is heated to its boiling point (around 170 °C), and the monomeric cyclopentadiene (boiling point ~41 °C) is collected by fractional distillation. The receiver flask should be cooled in an ice bath.
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Caution: Cyclopentadiene dimerizes at room temperature and should be used immediately or stored at low temperatures.
2. Cycloaddition Reaction:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of acrolein in a suitable solvent (e.g., diethyl ether, dichloromethane) is prepared and cooled in an ice bath.
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Freshly distilled cyclopentadiene is added dropwise to the cooled acrolein solution with continuous stirring.
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The reaction is exothermic. The rate of addition should be controlled to maintain the reaction temperature.
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After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete conversion.
3. Workup and Purification:
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The solvent is removed under reduced pressure using a rotary evaporator.
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The crude product, a mixture of endo and exo isomers, is then purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Oxidation of 5-Norbornene-2-methanol
This method provides an alternative route to 5-Norbornene-2-carboxaldehyde, starting from the corresponding alcohol. Mild oxidizing agents are employed to prevent over-oxidation to the carboxylic acid.
1. Activation of DMSO:
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A solution of oxalyl chloride in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., argon or nitrogen).
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Anhydrous dimethyl sulfoxide (B87167) (DMSO) is added dropwise to the cooled solution. The mixture is stirred for a short period to form the active electrophilic sulfur species.
2. Oxidation of the Alcohol:
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A solution of 5-Norbornene-2-methanol in anhydrous DCM is added dropwise to the activated DMSO mixture at -78 °C.
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The reaction is stirred for a specified time at this low temperature.
3. Basification and Workup:
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Triethylamine is added to the reaction mixture, which is then allowed to warm to room temperature.
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The reaction is quenched with water, and the organic layer is separated.
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The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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The solvent is removed under reduced pressure, and the crude aldehyde is purified by vacuum distillation or column chromatography.
Caption: General experimental workflow for synthesis and purification.
Applications in Drug Development
The rigid norbornene scaffold is a "privileged" structure in medicinal chemistry, offering a three-dimensional framework that can be strategically functionalized to interact with biological targets. 5-Norbornene-2-carboxaldehyde serves as a key starting material for the synthesis of various biologically active molecules.
Anticancer Agents
Norbornene derivatives have shown significant promise as potential anticancer agents. The aldehyde functionality of 5-Norbornene-2-carboxaldehyde allows for its derivatization into more complex molecules with cytotoxic properties.
A notable example is the synthesis of a norbornene-containing ligand, 2-bicyclo[2.2.1]hept-5-en-yl-1H-1,3,7,8-tetraazacyclopenta[l]phenanthrene (BTCP), which is prepared from 5-Norbornene-2-carboxaldehyde. This ligand, when complexed with iridium, forms a compound with significant cytotoxic effects against various cancer cell lines.
Table 3: Cytotoxicity of an Iridium Complex Derived from 5-Norbornene-2-carboxaldehyde
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| SGC-7901 | Human Gastric Cancer | 3.9 | |
| MG-63 | Human Osteosarcoma | 5.4 | |
| SiHa | Human Cervical Cancer | 4.1 |
The iridium complex has been shown to induce apoptosis (programmed cell death) and inhibit cell growth in the G0/G1 phase of the cell cycle. The proposed mechanism of action involves an increase in reactive oxygen species (ROS) levels and a decrease in the mitochondrial membrane potential, suggesting the activation of the intrinsic apoptotic pathway.
Caption: Proposed apoptotic pathway induced by the iridium complex.
Antiviral Agents
The carbocyclic framework of norbornene is also utilized in the design of antiviral nucleoside analogues. While direct applications of 5-Norbornene-2-carboxaldehyde in approved antiviral drugs are not widely documented, its derivatives are explored for the synthesis of compounds with potential antiviral activity. The synthesis of carbocyclic analogues of antiviral agents like 5-ethyl-2'-deoxyuridine (EDU) highlights the importance of the norbornene scaffold in this therapeutic area.
Conclusion
5-Norbornene-2-carboxaldehyde is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Diels-Alder reaction and its reactive aldehyde group make it an attractive starting material for the synthesis of complex molecules. For drug development professionals, the norbornene scaffold, accessible through this aldehyde, offers a unique three-dimensional structure that has shown significant potential in the development of novel anticancer and antiviral agents. Further exploration of derivatives of 5-Norbornene-2-carboxaldehyde is likely to yield new therapeutic candidates with improved efficacy and novel mechanisms of action.




